1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione
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Overview
Description
1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a complex structure with an indole core, a tert-butylphenoxy group, and a propyl linker, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione typically involves multiple steps, starting with the preparation of the indole core. The indole nucleus can be synthesized through methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The tert-butylphenoxy group is introduced via nucleophilic substitution reactions, where a tert-butylphenol derivative reacts with an appropriate halide . The final step involves the coupling of the indole core with the tert-butylphenoxypropyl moiety under controlled conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and appropriate solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor or antagonist of certain receptors or enzymes, modulating their activity and influencing biological pathways . For example, it has been studied for its potential to inhibit monoamine oxidase B and antagonize histamine H3 receptors, which are involved in neurological processes .
Comparison with Similar Compounds
1-[3-(4-tert-butylphenoxy)propyl]piperidine: This compound shares a similar structure but with a piperidine ring instead of an indole core.
4-tert-butylphenoxyalkoxyamines: These compounds have variations in the alkyl chain length and cyclic amines, offering different biological activities.
Uniqueness: 1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione stands out due to its unique combination of the indole core and tert-butylphenoxy group, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-[3-(4-tert-butylphenoxy)propyl]-5-methylindole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-15-6-11-19-18(14-15)20(24)21(25)23(19)12-5-13-26-17-9-7-16(8-10-17)22(2,3)4/h6-11,14H,5,12-13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBPUYLQHLNNMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCCOC3=CC=C(C=C3)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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